molecular formula C11H13NO B13660102 8-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

8-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Cat. No.: B13660102
M. Wt: 175.23 g/mol
InChI Key: HIHHGVGQVREQDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a versatile benzoazepinone-based chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. This compound features a partially saturated benzazepinone core, which serves as a privileged structure for designing potent inhibitors of biologically relevant targets. Research indicates that the benzoazepinone scaffold is a key structural component in developing inhibitors for the chromatin-associated protein WDR5, a high-profile target in oncology for its role in stabilizing the oncoprotein MYC and regulating ribosome protein gene transcription . Structure-based optimization of this core has yielded compounds with enhanced cellular potency, selectivity, and favorable physicochemical properties for targeting the WDR5 WIN-site, demonstrating robust efficacy in animal models of cancer . Furthermore, this chemical series has been identified through core-hopping strategies as a novel and effective scaffold for producing potent and selective inhibitors of Rho-associated protein kinases (ROCK1 and ROCK2) . ROCK inhibitors are promising therapeutic agents for a wide range of pathological conditions, including cardiovascular diseases, pulmonary hypertension, glaucoma, and neurological disorders . The benzoazepinone core effectively mimics key interactions within the ATP-binding cavity of kinases, facilitating the development of inhibitors with sub-nanomolar potency and remarkable selectivity over closely related kinases like PKA . The specific 8-methyl substitution on the aromatic ring can influence the compound's electronic properties and intermolecular interactions, making it a valuable intermediate for structure-activity relationship (SAR) studies aimed at optimizing pharmacokinetic and pharmacodynamic profiles. This product is provided for research applications only, specifically for use in: • Hit-to-lead optimization campaigns in oncology • Structure-based design of kinase inhibitors (e.g., ROCK inhibitors) • Exploration of novel therapeutic modalities targeting protein-protein interactions • Mechanistic studies of epigenetic regulation and cytoskeletal reorganization Handling and Storage: Store in a cool, dry place at 2-8°C. This product is intended for research use by qualified laboratory professionals only. It is not for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet (SDS) for detailed hazard information.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

8-methyl-1,2,3,4-tetrahydro-1-benzazepin-5-one

InChI

InChI=1S/C11H13NO/c1-8-4-5-9-10(7-8)12-6-2-3-11(9)13/h4-5,7,12H,2-3,6H2,1H3

InChI Key

HIHHGVGQVREQDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)CCCN2

Origin of Product

United States

Preparation Methods

Cyclization of Precursors

One of the most common synthetic approaches to 8-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one involves the cyclization of appropriately substituted precursors. For example, cyclization via pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline derivatives has been reported for related benzazepinone compounds. This method relies on the formation of the seven-membered azepine ring fused to a benzene ring under controlled conditions, often facilitated by transition metal catalysts or acid-mediated cyclization.

One-Pot Multibond Forming Processes

Recent advances have demonstrated the efficiency of one-pot multibond forming processes starting from 2-iodoanilines to construct benzazepine frameworks. These methods involve:

  • Formation of allylic trichloroacetimidates bearing 2-allylaminoaryl groups.
  • Thermally mediated Overman rearrangement at elevated temperatures (140–160 °C).
  • Ring-closing metathesis (RCM) catalyzed by Grubbs’ second-generation catalyst (5–10 mol%) at moderate temperatures (~60 °C).

This sequence allows for the rapid and high-yield synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines, which can be further converted into benzazepinone derivatives through subsequent functional group transformations.

Dieckmann Condensation and Reductive Amination

Traditional methods include Dieckmann condensation to form the benzazepinone core, followed by reductive amination to introduce amino substituents. This approach, while classical, remains relevant for synthesizing substituted benzazepinones with precise control over functional groups.

Industrial Production Methods

Industrial synthesis typically optimizes reaction parameters to maximize yield and purity. Common strategies include:

  • Use of transition metal catalysts (e.g., palladium or nickel complexes) to facilitate cyclization steps.
  • Employing hydrohalogenation or hydroamination reactions under inert atmospheres to prevent side reactions.
  • Careful solvent selection (polar aprotic solvents like dimethylformamide (DMF) or non-polar solvents like toluene) to stabilize intermediates and promote ring closure.
  • Temperature control with gradual heating (60–100 °C) to avoid decomposition of sensitive intermediates.

Such process optimizations have been shown to yield this compound with yields ranging from 58% to 72% depending on the synthetic route.

Reaction Conditions and Yield Data Summary

Synthetic Route Key Conditions Yield (%) Notes Reference
One-pot cyclization N₂ atmosphere, 80 °C, DMF solvent 72 Optimized for minimal side reactions
Multi-step alkylation & cyclization Reflux in toluene, 12 h 58 Traditional method, longer reaction time
One-pot multibond forming process (Overman rearrangement + RCM) Overman rearrangement at 160 °C (24 h), RCM with 5 mol% Grubbs catalyst at 60 °C (18 h) 81 High yield, efficient for amino-substituted derivatives

Characterization Techniques for Quality Control

To ensure the structural integrity and purity of this compound, the following analytical methods are standard:

Notes on Reaction Optimization

  • Catalyst Screening: Lewis acids such as zinc chloride (ZnCl₂) or organocatalysts can enhance cyclization efficiency.
  • Solvent Effects: Polar aprotic solvents stabilize reaction intermediates; non-polar solvents favor ring closure but may slow reaction rates.
  • Temperature Control: Gradual heating prevents decomposition of intermediates and improves overall yield.
  • Reaction Time: Optimization of reaction time is crucial, especially for electron-deficient substrates, which may require extended reaction periods to achieve acceptable yields.

Summary and Outlook

The preparation of this compound is well-established through multiple synthetic routes, with modern one-pot multistep processes offering high efficiency and yield. Industrial methods focus on catalyst and solvent optimization to maximize product purity and scalability. Characterization protocols ensure the compound's structural fidelity, essential for its application in pharmaceutical and chemical research.

This detailed analysis is based on diverse authoritative sources including peer-reviewed publications and industrial synthesis reports, ensuring comprehensive coverage of preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

8-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent type, position, and ring saturation, influencing physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Benzazepinone Derivatives
Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Activities Reference
8-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one 8-CH₃ C₁₁H₁₃NO 175.23 (calc) Not explicitly reported; methyl group enhances lipophilicity -
7-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one 7-Cl C₁₀H₁₀ClNO 195.65 Used as a pharmaceutical impurity (Tolvaptan Impurity 9)
7-Methyl-8-(trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one 7-CH₃, 8-CF₃ C₁₂H₁₂F₃NO 243.23 Electron-withdrawing CF₃ group may improve metabolic stability
8-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one 8-Br C₁₀H₁₀BrNO 240.10 Bromine increases molecular weight and polarizability
1-Phenyl-4,6-dihydrobenzo[b]pyrazolo[3,4-d]azepin-5(1H)-one Pyrazolo-fused ring, 1-Ph C₁₈H₁₅N₃O 289.33 Anticancer activity via Topo II inhibition and DNA damage

Physicochemical Properties

  • Solubility: Halogenated derivatives (e.g., 7-Cl, 8-Br) exhibit lower aqueous solubility due to higher molecular weight and hydrophobicity.

Biological Activity

8-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a bicyclic compound belonging to the benzazepine class, characterized by a unique fused structure comprising a benzene ring and a seven-membered azepine ring. The compound features a methyl group at the eighth position of the azepine ring and a carbonyl group at the fifth position, which contribute to its distinct chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Molecular Structure

  • Molecular Formula : C₁₁H₁₃NO
  • Molecular Weight : 191.23 g/mol
  • Key Functional Groups : Methyl group (C-H), Carbonyl group (C=O)

Comparison with Related Compounds

Compound NameMolecular FormulaKey Features
8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-oneC₁₁H₁₃NO₂Contains a methoxy group at position 8
8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-oneC₁₀H₁₀ClNOContains a chlorine atom at position 8
1-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-oneC₁₁H₁₃NOMethyl group at position 1

The specific substitution pattern of this compound influences its biological activity and chemical reactivity compared to other derivatives.

Pharmacological Effects

Research indicates that compounds within the benzazepine class exhibit diverse biological activities. Notable findings related to this compound include:

  • Antifungal Activity : Compounds similar to this compound have shown promising antifungal effects against various strains of fungi, including Fusarium oxysporum .
  • Anxiolytic Potential : Some studies suggest that benzazepine derivatives may possess anxiolytic properties, potentially useful in treating anxiety disorders. Behavioral tests indicate that certain derivatives can significantly reduce anxiety-like behaviors in rodent models .
  • Binding Affinity Studies : Interaction studies focus on the binding affinity of this compound to various biological targets, which is crucial for understanding its pharmacological profile and potential side effects .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of various benzazepine derivatives against Fusarium oxysporum. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole, suggesting potential for clinical application .

Case Study 2: Anxiolytic Effects

In an experimental setup using elevated plus maze (EPM) tests, specific benzazepine derivatives demonstrated significant anxiolytic effects compared to control groups. The most active compounds were noted for their ability to reduce stress behaviors in rodents .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the chemical structure of benzazepines can lead to enhanced biological activity. For example:

  • The presence of electron-withdrawing groups such as halogens or nitro groups can increase potency.
  • Substituents at specific positions on the azepine ring significantly influence binding affinity and biological efficacy.

Q & A

Q. What are the recommended synthetic routes for 8-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of benzazepinone derivatives typically involves cyclization of precursor molecules. For example, one-pot synthesis methods using benzo-fused heterocycles under controlled conditions (e.g., inert atmospheres, optimized temperatures) can minimize side reactions and improve yields. Reaction optimization may include:

  • Catalyst Screening: Testing Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while non-polar solvents (e.g., toluene) can favor ring closure.
  • Temperature Gradients: Gradual heating (e.g., 60–100°C) to prevent decomposition of sensitive intermediates .
Synthetic RouteYield (%)Key ConditionsReference
One-pot cyclization72N₂ atmosphere, 80°C, DMF
Multi-step alkylation58Toluene, 12h reflux

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer: A combination of techniques ensures accurate characterization:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments and confirms the benzazepinone scaffold. For example, the methyl group at position 8 appears as a singlet (~δ 1.2–1.5 ppm) in ¹H NMR .
  • Mass Spectrometry (HRMS): Validates molecular weight (175.23 g/mol) and detects impurities.
  • HPLC-PDA: Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives across different studies?

Methodological Answer: Discrepancies often arise from variations in assay conditions or structural analogs. To address this:

  • Standardize Assays: Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds.
  • SAR Analysis: Compare substituent effects (e.g., bromo vs. methyl groups) on activity. For instance, 8-Bromo analogs show enhanced binding affinity due to increased steric bulk .
  • Meta-Analysis: Aggregate data from multiple studies using tools like RevMan to identify trends .

Q. What in silico strategies are recommended for predicting the environmental fate and ecotoxicological endpoints of this compound?

Methodological Answer: Computational models can predict environmental behavior:

  • QSPR Models: Estimate biodegradability (e.g., BIOWIN) and bioaccumulation potential (log P ~2.1).
  • Molecular Dynamics (MD): Simulate interactions with soil organic matter or aquatic enzymes.
  • Ecotoxicity Prediction: Tools like ECOSAR classify hazards based on functional groups (e.g., lactam rings may pose low aquatic toxicity) .

Q. How does the position of the methyl group influence the compound’s reactivity and interaction with biological targets?

Methodological Answer: The methyl group at position 8 affects both chemical and pharmacological properties:

  • Steric Effects: Hinders nucleophilic attack on the lactam ring, stabilizing the core structure.
  • Biological Interactions: Methylation at position 8 enhances lipophilicity (log P +0.3), improving blood-brain barrier penetration in CNS-targeted studies.
  • Metabolic Stability: Reduces oxidative metabolism by cytochrome P450 enzymes compared to unmethylated analogs .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility in polar vs. non-polar solvents?

Methodological Answer: Discrepancies may stem from impurities or measurement techniques. Recommended steps:

  • Reproduce Experiments: Use standardized solvent systems (e.g., USP buffers) and control batches.
  • DSC/TGA Analysis: Detect polymorphic forms affecting solubility.
  • Solubility Parameters: Calculate Hansen solubility parameters (δ) to rationalize solvent compatibility .

Experimental Design

Q. What factorial design approaches are optimal for studying the synergistic effects of substituents on the compound’s bioactivity?

Methodological Answer: A 2³ factorial design can systematically vary substituents (e.g., methyl, bromo, hydroxy groups) while controlling reaction variables:

  • Factors: Substituent type, position, and concentration.
  • Response Variables: IC₅₀ values, metabolic stability.
  • Statistical Analysis: ANOVA identifies significant interactions (p < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.